molecular formula C21H21ClN2O2S2 B2460774 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941982-04-3

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2460774
CAS No.: 941982-04-3
M. Wt: 432.98
InChI Key: QSWSHHNZBXBVPY-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN2O2S2 and its molecular weight is 432.98. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

  • Metabolism of Chloroacetamide Herbicides : Studies on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, focus on their metabolism in human and rat liver microsomes. These compounds are known to be carcinogenic in rats, and their metabolism involves complex pathways leading to potentially DNA-reactive products. Key intermediates in these pathways include various chloroacetamide derivatives, which undergo metabolism to produce compounds like diethylaniline and methylethylaniline, subsequently bioactivated to carcinogenic products (Coleman et al., 2000).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Several derivatives of chloroacetamide, including sulfide and sulfone derivatives of thiazole-containing compounds, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of chloroacetamide derivatives in developing new antimicrobial agents (Badiger et al., 2013).

  • Anticancer Activity : Research on benzothiazole derivatives bearing different heterocyclic rings, including those related to chloroacetamide structures, has identified compounds with significant anticancer activity against various cancer cell lines. This research suggests the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Photovoltaic Efficiency and Molecular Docking

  • Photovoltaic Efficiency Modeling : Studies involving quantum mechanical and ligand-protein interaction analyses of bioactive benzothiazolinone acetamide analogs have explored their potential in photovoltaic applications. These compounds have shown promising light harvesting efficiency and could serve as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

  • Molecular Docking : The binding interactions of benzothiazolinone acetamide derivatives with cyclooxygenase 1 (COX1) have been investigated through molecular docking studies, indicating potential anti-inflammatory applications (Mary et al., 2020).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c1-26-19-8-4-15(5-9-19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-16-2-6-17(22)7-3-16/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSHHNZBXBVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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